
5-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carbonyl)pyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carbonyl)pyridin-2(1H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of pyrrolidine derivatives and has been found to exhibit promising pharmacological activity in various preclinical studies.
Aplicaciones Científicas De Investigación
Organic Electronics and Material Science
Compounds incorporating 1,2,4-oxadiazole units have been highlighted for their potential in organic electronics, particularly in the fabrication of organic light-emitting diodes (OLEDs). For instance, Shih et al. (2015) synthesized m-terphenyl oxadiazole derivatives showcasing high electron mobilities and utilized them as electron transporters and hole/exciton blockers in OLEDs, achieving high efficiency and low roll-off across basic color devices due to excellent confinement of triplet excitons (Shih et al., 2015). Additionally, Wang et al. (2001) developed a bis(1,3,4-oxadiazole) system for use in LEDs, demonstrating that such materials can significantly enhance device efficiency by acting as effective electron-injection/hole-blocking layers (Wang et al., 2001).
Antimicrobial and Antitumor Applications
Oxadiazole derivatives have been explored for their antimicrobial properties. Bayrak et al. (2009) synthesized new 1,2,4-triazoles from isonicotinic acid hydrazide, displaying good to moderate antimicrobial activity, suggesting the potential of such compounds in combating infectious diseases (Bayrak et al., 2009). Krolenko et al. (2016) found that new 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives exhibited strong antimicrobial activity, highlighting the significance of incorporating oxadiazole and triazole units for enhanced biological effects (Krolenko et al., 2016).
In the realm of cancer research, Zhang et al. (2005) identified a novel apoptosis inducer from a series of 3-aryl-5-aryl-1,2,4-oxadiazoles, indicating the compound's efficacy against breast and colorectal cancer cell lines. This discovery showcases the potential of oxadiazole derivatives as anticancer agents (Zhang et al., 2005).
Propiedades
IUPAC Name |
5-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carbonyl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c23-16-7-6-13(8-19-16)18(24)22-9-14(12-4-2-1-3-5-12)15(10-22)17-20-11-25-21-17/h1-8,11,14-15H,9-10H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVSAELPMEMQKDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C(=O)C2=CNC(=O)C=C2)C3=NOC=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carbonyl)pyridin-2(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

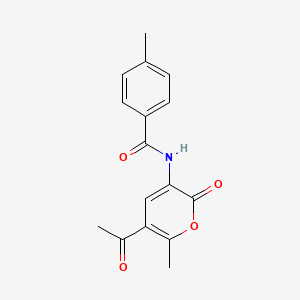
![N-[[2-(Methanesulfonamido)cyclopentyl]methyl]prop-2-enamide](/img/structure/B2832064.png)
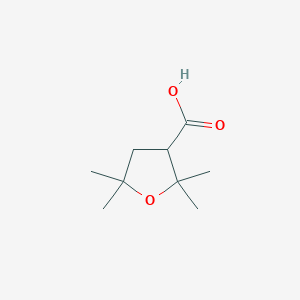
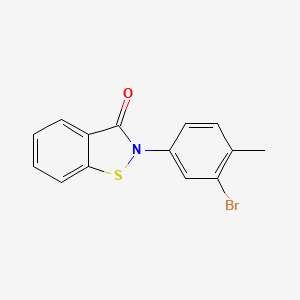
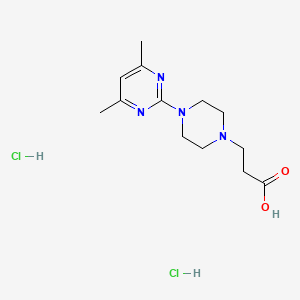
![N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2-(benzo[d]isoxazol-3-yl)acetamide](/img/structure/B2832073.png)
![3-{[(Tert-butoxy)carbonyl]amino}-5,7-dimethyladamantane-1-carboxylic acid](/img/structure/B2832075.png)
![4-(6-fluoro-1,1-dioxido-2-(piperidine-1-carbonyl)-4H-benzo[b][1,4]thiazin-4-yl)benzonitrile](/img/structure/B2832076.png)
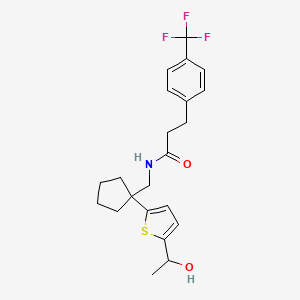
![3-[(4-chlorophenyl)sulfonyl]-N-cycloheptyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2832078.png)
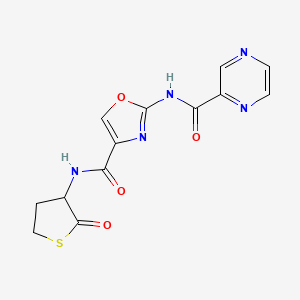
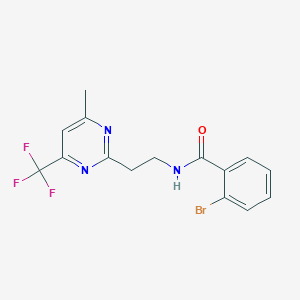

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2832085.png)